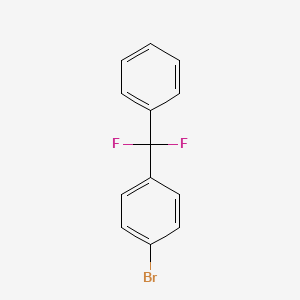

1-Bromo-4-(difluoro(phenyl)methyl)benzene

Description

Contextualization within Modern Organofluorine Chemistry and Halogenated Aromatic Systems

Organofluorine chemistry has become a cornerstone of modern chemical research, with the introduction of fluorine atoms into organic molecules often imparting profound changes in their biological and physical properties. The carbon-fluorine bond is the strongest single bond in organic chemistry, which can enhance the metabolic stability of a compound. Furthermore, the high electronegativity of fluorine can alter the electronic properties of a molecule, influencing its reactivity and binding affinity to biological targets. The difluoromethyl group (CHF2), in particular, is of growing interest as it can act as a lipophilic hydrogen bond donor, potentially serving as a bioisostere for hydroxyl, thiol, or amine groups.

Halogenated aromatic compounds are fundamental precursors in a vast array of chemical transformations. nih.gov The presence of a halogen, such as bromine, on an aromatic ring provides a reactive handle for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.gov

1-Bromo-4-(difluoro(phenyl)methyl)benzene sits at the intersection of these two critical areas of organic chemistry. It is a halogenated aromatic system that incorporates a difluoromethyl group, thereby combining the synthetic versatility of an aryl bromide with the unique physicochemical properties conferred by the fluorinated moiety.

Overview of Strategic Importance in Contemporary Organic Synthesis Research

The strategic importance of this compound in organic synthesis lies in its capacity to serve as a versatile building block for the introduction of the difluoro(phenyl)methyl motif into a wide range of molecular scaffolds. The bromine atom can be readily transformed through a variety of well-established cross-coupling reactions, offering a reliable and modular approach to complex molecule synthesis.

The difluoro(phenyl)methyl group itself is a valuable pharmacophore. Its introduction can lead to improved metabolic stability, enhanced membrane permeability, and favorable binding interactions with target proteins. Consequently, this compound is of significant interest to medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C₁₃H₉BrF₂ |

| Molecular Weight | 283.11 g/mol |

| Appearance | Not specified, likely a solid or liquid |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

| Solubility | Expected to be soluble in common organic solvents |

The synthesis of this compound and its derivatives can be approached through several modern synthetic methodologies. One common strategy involves the difluoromethylation of a suitable precursor. For instance, the reaction of an aryl bromide with a difluoromethyl source under transition-metal catalysis represents a powerful method for the construction of the key C-CF2 bond.

A variety of palladium- and nickel-based catalytic systems have been developed for the difluoromethylation of aryl halides. princeton.edursc.org These reactions often employ sources of the difluoromethyl radical or difluorocarbene.

The table below provides a conceptual overview of potential synthetic strategies for related brominated difluoromethylated aromatic compounds, which could be adapted for the synthesis of the title compound.

| Reaction Type | Catalyst/Reagent | Key Transformation |

| Palladium-catalyzed Cross-Coupling | Pd catalyst, CF₂H source | Ar-Br + "CF₂H" → Ar-CF₂H |

| Nickel-catalyzed Cross-Coupling | Ni catalyst, CF₂H source | Ar-Br + "CF₂H" → Ar-CF₂H |

| Radical Difluoromethylation | Radical initiator, CF₂H source | Ar-H → Ar-CF₂H (followed by bromination) |

Once synthesized, this compound becomes a valuable substrate for a multitude of cross-coupling reactions. The carbon-bromine bond can be readily activated by palladium, nickel, or copper catalysts to participate in reactions such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings. These transformations allow for the facile introduction of a wide variety of substituents at the para-position of the benzene (B151609) ring, further diversifying the molecular structures that can be accessed from this key intermediate.

The following table illustrates the potential of this compound in various cross-coupling reactions:

| Coupling Reaction | Coupling Partner | Resulting Bond |

| Suzuki-Miyaura | Aryl or vinyl boronic acid/ester | C-C |

| Sonogashira | Terminal alkyne | C-C (sp) |

| Buchwald-Hartwig | Amine, alcohol, or thiol | C-N, C-O, or C-S |

| Heck | Alkene | C-C (sp²) |

Structure

3D Structure

Properties

Molecular Formula |

C13H9BrF2 |

|---|---|

Molecular Weight |

283.11 g/mol |

IUPAC Name |

1-bromo-4-[difluoro(phenyl)methyl]benzene |

InChI |

InChI=1S/C13H9BrF2/c14-12-8-6-11(7-9-12)13(15,16)10-4-2-1-3-5-10/h1-9H |

InChI Key |

VASYSKDNWCMWPT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Bromo 4 Difluoro Phenyl Methyl Benzene and Analogous Structures

Direct and Indirect Approaches for Regioselective Bromination of Phenyl(difluorophenyl)methane Systems.

Achieving regioselective bromination of unsymmetrical diarylmethane systems like phenyl(difluorophenyl)methane requires careful consideration of the electronic properties of the aromatic rings and the choice of brominating agent and catalyst. The goal is to selectively introduce a bromine atom at the desired position, typically the para-position of one of the aryl rings, to afford precursors for 1-Bromo-4-(difluoro(phenyl)methyl)benzene.

Electrophilic aromatic substitution (EAS) is a fundamental method for the bromination of benzene (B151609) and its derivatives. fiveable.memasterorganicchemistry.com In the context of phenyl(difluorophenyl)methane, the directing effects of the substituent groups on both aromatic rings will govern the position of bromination. The difluoro(phenyl)methyl group is generally considered to be electron-withdrawing and will direct incoming electrophiles to the meta-position of the ring it is attached to, while deactivating the ring towards substitution. Conversely, the unsubstituted phenyl ring is more activated and will direct bromination to the ortho and para positions.

For the synthesis of this compound, the target is the para-position of the unsubstituted phenyl ring. Standard bromination conditions often involve the use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). lumenlearning.com The catalyst polarizes the Br-Br bond, generating a more potent electrophile that can be attacked by the π-electrons of the aromatic ring. fiveable.me The reaction proceeds through a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. fiveable.me Subsequent loss of a proton restores the aromaticity of the ring, yielding the brominated product. lumenlearning.com

To enhance para-selectivity, various strategies can be employed. The use of bulky Lewis acids or specific solvent systems can sterically hinder attack at the ortho-positions. mdpi.comnih.gov Additionally, alternative brominating agents such as N-bromosuccinimide (NBS) in the presence of a proton source or a mild Lewis acid can offer improved regioselectivity under milder conditions. mdpi.com

Table 1: Comparison of Electrophilic Brominating Agents for Aromatic Systems

| Brominating Agent | Catalyst/Conditions | Selectivity | Advantages |

| Br₂ | FeBr₃ | Generally ortho/para mixture | High reactivity, readily available |

| NBS | Silica gel, Zeolites | Often high para-selectivity | Milder conditions, easier handling |

| Br₂ | In situ generation (e.g., Cu(NO₃)₂/HBr/O₂) | Good regioselectivity | Avoids handling of pure Br₂ |

| Bromodimethylsulfonium bromide | - | Less regioselective | - |

Transition-Metal-Catalyzed C-H Bromination Methodologies for Aryl Systems.

In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic rings, offering alternative pathways to traditional electrophilic substitution. youtube.com These methods can provide excellent regioselectivity, often governed by the presence of a directing group on the substrate. rsc.orgnih.gov For a substrate like phenyl(difluorophenyl)methane, a directing group could be temporarily installed to guide the bromination to a specific C-H bond.

Palladium catalysts are frequently employed for such transformations. ethernet.edu.et The general mechanism involves the coordination of the palladium catalyst to the aromatic ring, followed by C-H bond cleavage to form a palladacycle intermediate. This intermediate then reacts with a bromine source, such as N-bromosuccinimide (NBS) or copper(II) bromide (CuBr₂), to afford the brominated arene and regenerate the active palladium catalyst. researchgate.net The regioselectivity is dictated by the position of the directing group, which brings the catalyst into proximity with a specific C-H bond. youtube.com

Benzylic Difluorination Protocols for the Phenyl(halophenyl)methane Motif.

The introduction of the gem-difluoromethylene group at the benzylic position is a key transformation in the synthesis of this compound. This functional group can significantly alter the biological and chemical properties of a molecule. Several distinct strategies have been developed for benzylic difluorination.

Photocatalysis has provided mild and efficient methods for the fluorination of benzylic C(sp³)–H bonds. beilstein-journals.org These reactions typically proceed via a radical mechanism. In one approach, a photocatalyst, such as 9-fluorenone (B1672902) or xanthone, is excited by visible light. acs.org The excited photocatalyst can then abstract a hydrogen atom from the benzylic position of a substrate like 1-bromo-4-methylbenzene, generating a benzylic radical. beilstein-journals.orgacs.org This radical then reacts with an electrophilic fluorine source, such as Selectfluor®, to form the monofluorinated product and a radical cation of the fluorinating agent, which continues the catalytic cycle. beilstein-journals.orgacs.org By adjusting the reaction conditions and the photocatalyst, it is possible to achieve selective monofluorination or proceed to difluorination. acs.org

Another photoredox strategy involves the use of a photosensitizer like 1,2,4,5-tetracyanobenzene (TCB). acs.org In this case, the reaction is thought to proceed through an electron transfer process from the benzylic substrate to the excited photosensitizer, forming a radical cation intermediate. acs.org This intermediate can then be deprotonated to give the benzylic radical, which is subsequently trapped by the electrophilic fluorine source. acs.org These light-induced methods are advantageous due to their mild conditions and broad substrate scope. acs.org

Table 2: Photocatalysts and Conditions for Benzylic C-H Fluorination

| Photocatalyst | Light Source | Fluorine Source | Outcome | Reference |

| 9-Fluorenone | Visible Light | Selectfluor® | Monofluorination | acs.org |

| Xanthone | Visible Light | Selectfluor® II | Difluorination | beilstein-journals.org |

| 1,2,4,5-Tetracyanobenzene (TCB) | UV Light | Selectfluor® | Mono- and Difluorination | acs.org |

Transition-Metal-Catalyzed (e.g., Palladium, Copper, Iron) Benzylic C(sp3)-H Fluorination.

Transition metals can also catalyze the direct fluorination of benzylic C-H bonds. Palladium-catalyzed methods often require a directing group to achieve high selectivity. nih.gov The mechanism typically involves the formation of a palladacycle at a C-H bond, followed by oxidation of the Pd(II) center to Pd(IV) by an electrophilic fluorine source. nih.gov Reductive elimination from the Pd(IV) intermediate then furnishes the fluorinated product. nih.gov This approach has been successfully applied to a variety of substrates, including those containing amino acid derivatives. acs.org

Copper-catalyzed systems provide an alternative, often proceeding through a radical relay mechanism. nih.govacs.org A copper(I) catalyst can react with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) to generate a nitrogen-centered radical. nih.govresearchgate.net This radical selectively abstracts a benzylic hydrogen atom, and the resulting benzylic radical is then trapped by a copper(II) fluoride (B91410) species to form the C-F bond. nih.govorganic-chemistry.org

Iron and manganese catalysts have also been developed for benzylic C-H fluorination. nih.govuni-goettingen.de For instance, iron(II) acetylacetonate (B107027) can catalyze the fluorination of benzylic substrates with Selectfluor® at room temperature. nih.govuni-goettingen.de Manganese-salen complexes have been shown to catalyze benzylic fluorination using nucleophilic fluoride sources in the presence of an oxidant. researchgate.net

Table 3: Transition-Metal Catalysts for Benzylic C-H Fluorination

| Metal Catalyst | Fluorine Source | Directing Group Requirement | Key Mechanistic Step |

| Palladium(II) | Electrophilic (e.g., Selectfluor®) | Often required | Pd(II)/Pd(IV) catalytic cycle |

| Copper(I) | Electrophilic (e.g., NFSI) | Not always required | Radical relay via N-centered radical |

| Iron(II) | Electrophilic (e.g., Selectfluor®) | Not typically required | Redox-active iron catalysis |

| Manganese(III) | Nucleophilic (e.g., NEt₃∙3HF) | Not required | High-valent oxomanganese(V) intermediate |

Nucleophilic Difluorination Routes to gem-Difluoromethylated Benzene Derivatives.

An alternative and widely used strategy for the synthesis of gem-difluoromethylated compounds involves the deoxygenative fluorination of the corresponding carbonyl compounds. sigmaaldrich.com For the synthesis of this compound, the precursor would be 4-bromobenzophenone. This method relies on nucleophilic fluoride sources to replace the carbonyl oxygen with two fluorine atoms.

A classic reagent for this transformation is diethylaminosulfur trifluoride (DAST). lookchem.com However, DAST is thermally unstable and can be hazardous. uni-goettingen.de More stable alternatives have been developed, such as Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride). enamine.netorganic-chemistry.org These reagents react with aldehydes and ketones to form gem-difluorides under relatively mild conditions. enamine.net

More recently, methodologies using sulfuryl fluoride (SO₂F₂) in combination with a fluoride source like tetramethylammonium (B1211777) fluoride (Me₄NF) have been reported for the room-temperature deoxyfluorination of benzaldehydes. organic-chemistry.orgacs.org Other systems, such as the use of dibromodifluoromethane (B1204443) with zinc, also provide routes to gem-difluoro compounds from carbonyl precursors. rsc.org These nucleophilic fluorination methods are powerful due to the wide availability of carbonyl compounds as starting materials. cas.cn

Table 4: Reagents for Nucleophilic Deoxydifluorination of Carbonyls

| Reagent | Precursor | Conditions | Notes |

| Diethylaminosulfur trifluoride (DAST) | Aldehyde/Ketone | Mild | Thermally unstable |

| Deoxo-Fluor® | Aldehyde/Ketone | Mild | More stable than DAST |

| Sulfuryl Fluoride (SO₂F₂) / Me₄NF | Benzaldehyde | Room Temperature | Favorable for many substrates |

| Dibromodifluoromethane / Zinc | Aldehyde/Ketone | - | Involves difluorocarbene intermediate |

Cross-Coupling Strategies in the Construction of the this compound Scaffold

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they play a crucial role in the synthesis of complex aromatic structures like this compound.

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex. youtube.comtcichemicals.com This reaction is instrumental in synthesizing biaryl compounds, which are important skeletons in many functional materials and biologically active compounds. tcichemicals.com In the context of synthesizing analogs of this compound, this reaction could be employed to couple a bromo-substituted benzophenone (B1666685) with an appropriate boronic acid to construct the core diaryl ketone structure. mdpi.com The reaction generally proceeds under mild conditions, tolerates a wide range of functional groups, and utilizes environmentally benign organoboron reagents. youtube.com

A typical Suzuki-Miyaura coupling involves an oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the organoboron compound in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

The table below provides a general overview of the components in a Suzuki-Miyaura cross-coupling reaction:

| Component | Role | Common Examples |

| Substrate | Electrophile | Aryl bromides, iodides, triflates. researchgate.net |

| Coupling Partner | Nucleophile | Arylboronic acids, arylboronic esters. youtube.com |

| Catalyst | Facilitates the reaction | Pd(PPh3)4, Pd(OAc)2 with phosphine (B1218219) ligands. researchgate.net |

| Base | Activates the boronic acid | Na2CO3, K2CO3, Cs2CO3. youtube.com |

| Solvent | Reaction medium | Toluene, THF, DMF, water. youtube.com |

While the Suzuki-Miyaura coupling is prevalent, other cross-coupling reactions such as Kumada and Negishi couplings are also valuable for forming aryl-aryl bonds.

The Kumada coupling utilizes Grignard reagents (organomagnesium halides) as the organometallic partner. Nickel and palladium catalysts are commonly employed. This method is effective for coupling aryl halides with aryl Grignard reagents.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. nih.gov This reaction is particularly useful for the synthesis of difluoromethylated aromatic compounds. nih.govcas.cn For instance, palladium-catalyzed Negishi cross-coupling of aryl halides with a (difluoromethyl)zinc reagent provides a direct route to difluoromethylated arenes. nih.gov The reaction proceeds under mild conditions and tolerates a variety of functional groups. nih.gov Recent advancements have demonstrated the utility of this method for the late-stage functionalization of drug molecules. nih.gov

The following table compares key features of these cross-coupling reactions:

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features |

| Suzuki-Miyaura | Organoboron | Palladium | Mild conditions, high functional group tolerance, stable reagents. youtube.com |

| Kumada | Organomagnesium (Grignard) | Nickel or Palladium | Highly reactive nucleophiles, can be sensitive to functional groups. |

| Negishi | Organozinc | Nickel or Palladium | Good functional group tolerance, allows for the coupling of a wide range of substrates. nih.gov |

Radical-based difluoromethylation has become a powerful strategy for introducing the CF2H group into organic molecules. researchgate.net These reactions often proceed under mild conditions and exhibit excellent functional group compatibility. researchgate.net Various methods exist for generating the difluoromethyl radical (•CF2H), which can then add to arenes or heteroarenes. rsc.org

One common approach involves the use of reagents that can serve as a •CF2H precursor under photoredox catalysis or with the use of a radical initiator. researchgate.netrsc.org For example, visible-light-promoted methods have been developed for the direct C-H difluoromethylation of heterocycles using reagents like sodium difluoromethanesulfinate (CF2HSO2Na). nih.gov Another strategy involves the decarboxylative radical chlorodifluoromethylation of (hetero)arenes using chlorodifluoroacetic anhydride (B1165640) under photochemical conditions. nih.gov This method provides access to chlorodifluoromethylated arenes, which can be further transformed into difluoromethylated compounds. nih.gov

The intermolecular radical addition to arenes typically involves the following steps:

Generation of the difluoromethyl radical.

Addition of the radical to the aromatic ring to form a cyclohexadienyl radical intermediate.

Oxidation and deprotonation of the intermediate to afford the difluoromethylated aromatic product. rsc.org

This approach offers a complementary strategy to transition-metal-catalyzed cross-coupling reactions for the synthesis of difluoromethylated aromatics.

Principles of Sustainable Synthesis Applied to the Chemical Compound

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules to minimize environmental impact and improve efficiency.

A key aspect of sustainable synthesis is the development of highly efficient and recyclable catalysts. In the context of synthesizing this compound and its analogs, this involves designing catalysts for both the difluoromethylation and cross-coupling steps that can be easily recovered and reused.

For cross-coupling reactions like the Suzuki-Miyaura coupling, research is focused on developing heterogeneous catalysts or catalyst systems that operate in environmentally benign solvents like water. tcichemicals.com This facilitates catalyst separation and reuse, reducing waste and cost.

In the realm of difluoromethylation, the development of photocatalysts that can be recycled is an active area of research. For instance, covalent organic frameworks (COFs) have been designed as heterogeneous photocatalysts for direct C-H difluoromethylation. acs.org These materials can be recovered and reused for multiple reaction cycles without a significant loss of activity. acs.org The use of visible light as a renewable energy source and oxygen as a green oxidant further enhances the sustainability of these methods. nih.gov

The development of continuous flow processes also contributes to sustainable synthesis by improving reaction efficiency, reducing waste, and enhancing safety, particularly for reactions involving hazardous reagents like chlorodifluoromethane. rsc.org

Green Solvent Systems and Atom Economy in Synthetic Routes

The principles of green chemistry are central to the modern synthesis of complex organofluorine compounds. Key considerations include the use of environmentally benign solvents and the maximization of atom economy, which measures the efficiency of a reaction in converting the mass of reactants into the desired product.

A prominent and efficient method for constructing the diaryldifluoromethane scaffold, analogous to the target compound, is the palladium-catalyzed cross-coupling reaction. One such route involves the reaction of an aryldifluoromethyl bromide with an arylboronic acid. For the synthesis of this compound, a plausible pathway is the coupling of (4-bromophenyl)difluoromethyl bromide with phenylboronic acid.

Atom Economy Analysis

Atom economy is a crucial metric for evaluating the sustainability of a chemical process. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. Reactions with high atom economy, such as additions and rearrangements, are inherently more efficient as they generate minimal waste.

| Reactant | Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| (4-Bromophenyl)difluoromethyl bromide | C₇H₄Br₂F₂ | 285.91 | Substrate |

| Phenylboronic acid | C₆H₇BO₂ | 121.93 | Coupling Partner |

| Desired Product: this compound | C₁₃H₉BrF₂ | 283.11 | Product |

Calculation:

|

Green Solvent Systems

The choice of solvent is critical for the environmental footprint of a synthetic process. Traditional Suzuki-Miyaura cross-coupling reactions often employ solvents like toluene, dioxane, or dimethylformamide (DMF), which are classified as problematic due to toxicity and high boiling points that complicate removal and recycling. beilstein-journals.org

Research into greener alternatives has identified several promising solvents for similar cross-coupling reactions. Bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and alcohols like tert-amyl alcohol are considered more sustainable choices. cas.cnnih.gov Furthermore, aqueous systems, often using a mixture of water with an organic solvent like DMF or ethanol, have been successfully employed for Pd-catalyzed couplings, significantly reducing the reliance on volatile organic compounds. mdpi.comresearchgate.net The development of solid-state or mechanochemical protocols represents another frontier, potentially eliminating the need for bulk solvents altogether in certain fluorination reactions. rsc.org The application of these green solvent systems to the synthesis of this compound and its analogs is an active area of development aimed at reducing the environmental impact of manufacturing.

Continuous Flow Chemistry Protocols for Scalable Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering significant advantages over traditional batch processing. rsc.org This is particularly true for organofluorine chemistry, where reactions may involve hazardous reagents, unstable intermediates, or significant exothermicity. rsc.orgjove.com

The synthesis of this compound and related structures can be adapted to a continuous flow setup to enhance safety, scalability, and efficiency. In a flow system, reagents are continuously pumped through a network of tubes and reactors where the chemical transformation occurs. The small reactor volume and high surface-area-to-volume ratio allow for precise control over reaction parameters such as temperature and pressure, minimizing the risk of runaway reactions. mit.edu

Advantages for Scalable Synthesis:

Enhanced Safety: Flow chemistry allows for the on-demand generation and immediate consumption of potentially hazardous or unstable intermediates, avoiding their accumulation in large quantities. rsc.org This is relevant for certain fluorination methods that might use toxic reagents or generate explosive diazonium salts as intermediates, such as in the Balz-Schiemann reaction. jove.comnih.gov

Improved Efficiency and Control: The precise control over reaction conditions leads to higher yields, better selectivity, and reduced byproduct formation. Reaction times can often be drastically reduced from hours in batch to minutes or even seconds in flow. jove.com

Scalability: Scaling up production in a flow system is achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), rather than using larger, more dangerous batch reactors. This provides a more linear and predictable scale-up process. mit.edu

Automation: Flow systems can be fully automated, allowing for high reproducibility and the integration of in-line analysis and purification steps, which streamlines the entire manufacturing process. rsc.org

A hypothetical continuous flow protocol for the synthesis of this compound could involve pumping solutions of the (4-bromophenyl)difluoromethyl bromide, phenylboronic acid, and a palladium catalyst through a heated packed-bed or coil reactor to facilitate the cross-coupling reaction.

| Parameter | Exemplary Value/Condition | Rationale/Benefit |

|---|---|---|

| Reactor Type | Packed-Bed Reactor with Immobilized Catalyst or Heated Coil Reactor | High efficiency, ease of catalyst separation and reuse (packed-bed). |

| Residence Time | 5 - 30 minutes | Significant reduction in reaction time compared to batch processing. jove.com |

| Temperature | 80 - 120 °C | Precise temperature control prevents side reactions and ensures consistent product quality. |

| Pressure | 1 - 10 bar | Allows for the use of solvents above their atmospheric boiling point, accelerating reaction rates. |

| Throughput | grams to kilograms per hour | Demonstrates the potential for industrial-scale production by continuous operation. rsc.org |

By leveraging continuous flow technology, the synthesis of this compound can be transformed into a safer, more efficient, and scalable process suitable for meeting the demands of the pharmaceutical and materials science industries.

Reaction Pathways and Mechanistic Studies of 1 Bromo 4 Difluoro Phenyl Methyl Benzene

Palladium-Catalyzed Cross-Coupling Reactions of the Aryl Bromide

The presence of the aryl bromide group in 1-Bromo-4-(difluoro(phenyl)methyl)benzene makes it an excellent substrate for a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. The Suzuki-Miyaura reaction is widely utilized due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids. nih.govnih.gov For this compound, this reaction would lead to the formation of biaryl compounds. The general mechanism proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nobelprize.org

Interactive Data Table: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene/H₂O | 100 | >90 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | 1,4-Dioxane | 110 | >95 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | THF | 80 | >92 |

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and typically a copper(I) co-catalyst. researchgate.netnih.gov This reaction is a powerful tool for the synthesis of aryl alkynes. The reaction of this compound with various terminal alkynes would provide access to a range of substituted alkynylarenes. While traditionally requiring a copper co-catalyst, copper-free Sonogashira protocols have also been developed. nih.gov

Interactive Data Table: Representative Conditions for Sonogashira Coupling

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | >90 |

| 2 | 1-Hexyne | Pd(OAc)₂ (1) | - | Piperidine | DMF | 80 | >85 |

| 3 | Trimethylsilylacetylene | Pd(dppf)Cl₂ (2) | CuI (3) | DIPA | Toluene | 90 | >93 |

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. wikipedia.orglibretexts.org The reaction of this compound with various alkenes would yield stilbene-like derivatives. A key feature of the Heck reaction is its typical trans selectivity in the product alkene. organic-chemistry.org

Interactive Data Table: Representative Conditions for Heck Reaction

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | >88 |

| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Acetonitrile | 80 | >92 |

| 3 | Cyclohexene | PdCl₂(PPh₃)₂ (2) | - | NaOAc | DMA | 120 | >80 |

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.org The coupling of this compound with various organozinc reagents would provide a versatile route to a wide range of substituted aromatic compounds.

Interactive Data Table: Representative Conditions for Negishi Coupling

Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed cross-coupling of an aryl halide with an amine in the presence of a base, forming a carbon-nitrogen bond. nih.gov It is a highly versatile method for the synthesis of arylamines from a wide range of primary and secondary amines. The reaction of this compound with various amines would lead to the corresponding N-aryl amines. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed. nih.gov

Interactive Data Table: Representative Conditions for Buchwald-Hartwig Amination

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 100 | >95 |

| 2 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | >92 |

| 3 | Benzylamine | Pd(OAc)₂ (1) | RuPhos (2) | Cs₂CO₃ | THF | 80 | >90 |

Chan-Lam Coupling: The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms a carbon-heteroatom bond between an arylboronic acid and an N-H or O-H containing compound. researchgate.netnih.gov While traditionally a copper-catalyzed reaction, its principles are relevant in the broader context of C-heteroatom bond formation. In a variation, an aryl halide can be coupled with a nucleophile in the presence of a copper catalyst. For this compound, this would typically involve reaction with nucleophiles like phenols or amides in the presence of a copper catalyst.

Interactive Data Table: Representative Conditions for Chan-Lam Type Coupling

| Entry | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenol | CuI (10) | Phenanthroline (20) | Cs₂CO₃ | DMF | 120 | >80 |

| 2 | Imidazole | Cu(OAc)₂ (10) | Pyridine | Et₃N | CH₂Cl₂ | RT | >85 |

| 3 | Benzamide | Cu₂(O) (5) | DMEDA (10) | K₂CO₃ | Toluene | 110 | >75 |

The catalytic cycles of the aforementioned palladium-catalyzed cross-coupling reactions generally follow a similar sequence of elementary steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) intermediate. nobelprize.org

Transmetalation (for Suzuki, Negishi) or Coordination/Insertion (for Heck, Sonogashira): In Suzuki and Negishi couplings, the organic group from the organoboron or organozinc reagent is transferred to the palladium center. In Heck and Sonogashira reactions, the alkene or alkyne coordinates to the palladium and then inserts into the Pd-C bond.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C or C-heteroatom bond and regenerating the catalytically active Pd(0) species. nih.gov

The choice of ligand plays a critical role in the efficiency and selectivity of these reactions. nih.gov Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos), can accelerate the rates of oxidative addition and reductive elimination, leading to higher catalytic turnover and allowing for the use of less reactive aryl chlorides. nih.gov The steric and electronic properties of the ligand can also influence the stability of the catalytic intermediates and prevent side reactions. nih.gov

Reactivity and Transformations of the Difluoro(phenyl)methyl Moiety

The difluoro(phenyl)methyl group in this compound is generally stable under the conditions of many palladium-catalyzed cross-coupling reactions. However, this moiety can also be the site of specific chemical transformations.

The benzylic position of the difluoromethylene group is susceptible to radical reactions. cas.cn The generation of a benzylic radical at the difluoromethyl site can be achieved through various methods, including photoredox catalysis or the use of radical initiators. Once formed, this radical can participate in a variety of transformations, such as addition to alkenes or alkynes, or coupling with other radical species. The presence of the two fluorine atoms can influence the stability and reactivity of the resulting radical intermediate. conicet.gov.ar The (phenylsulfonyl)difluoromethyl radical, for example, has been shown to undergo a range of addition and cyclization reactions. cas.cn

Nucleophilic Aromatic Substitution Reactions on the Brominated Phenyl Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class in organic chemistry, enabling the replacement of a leaving group, such as a halide, on an aromatic ring by a nucleophile. researchgate.net For SNAr reactions to proceed, the aromatic ring typically needs to be activated by electron-withdrawing groups, which help to stabilize the negatively charged intermediate formed during the reaction. libretexts.org

The general mechanism for the SNAr reaction of this compound with a nucleophile (Nu-) is expected to follow a two-step addition-elimination pathway. The first step involves the attack of the nucleophile on the carbon atom bearing the bromine atom, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this intermediate is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing difluoro(phenyl)methyl group at the para position. libretexts.org The second step involves the departure of the bromide leaving group, which restores the aromaticity of the ring and yields the final substitution product.

A variety of nucleophiles can potentially be employed in SNAr reactions with this compound, leading to a diverse range of substituted products. The following table provides hypothetical examples of such reactions, illustrating the potential synthetic utility of this compound.

Table 1: Hypothetical Nucleophilic Aromatic Substitution Reactions of this compound This table presents illustrative examples of potential SNAr reactions and is based on general principles of organic chemistry, as specific experimental data for this compound is not available.

| Nucleophile (Nu-) | Reagent Example | Hypothetical Product | Potential Application Area |

| Hydroxide (OH-) | Sodium Hydroxide | 4-(difluoro(phenyl)methyl)phenol | Polymer precursors, antioxidants |

| Alkoxide (RO-) | Sodium Methoxide | 1-(difluoro(phenyl)methyl)-4-methoxybenzene | Pharmaceutical intermediates |

| Amine (RNH2) | Aniline | 4-(difluoro(phenyl)methyl)-N-phenylaniline | Organic electronics, dyes |

| Thiolate (RS-) | Sodium thiophenoxide | 1-(difluoro(phenyl)methyl)-4-(phenylthio)benzene | Materials science |

| Cyanide (CN-) | Sodium Cyanide | 4-(difluoro(phenyl)methyl)benzonitrile | Agrochemicals, pharmaceuticals |

Computational and Experimental Elucidation of Reaction Mechanisms

To gain a deeper understanding of the reaction mechanisms involving this compound, a combination of computational and experimental techniques can be employed. These studies are crucial for mapping the energy landscape of the reaction, identifying key intermediates and transition states, and confirming the proposed mechanistic pathways.

Computational chemistry provides powerful tools for investigating reaction mechanisms at the molecular level. nih.gov For the SNAr reaction of this compound, density functional theory (DFT) calculations could be used to model the reaction pathway. Such calculations would aim to locate the structures and energies of the reactants, the Meisenheimer intermediate, the transition states connecting them, and the final products.

The reaction energy profile would illustrate the energy changes that occur as the reaction progresses. The highest point on this profile corresponds to the transition state of the rate-determining step, and its energy determines the activation energy of the reaction. By analyzing the geometry of the transition state, researchers can gain insights into the bonding changes occurring during this critical phase of the reaction. For a typical SNAr mechanism, two transition states would be expected, one for the formation of the Meisenheimer complex and one for the expulsion of the leaving group.

The following table presents a hypothetical reaction energy profile for the SNAr reaction of this compound with a generic nucleophile, based on what would be expected from computational studies.

Table 2: Hypothetical Reaction Energy Profile Data for the SNAr Reaction of this compound This table contains illustrative data based on general principles of computational chemistry for SNAr reactions, as specific computational results for this compound are not available.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0 | This compound + Nucleophile |

| Transition State 1 (TS1) | +15 to +25 | Formation of the Meisenheimer complex |

| Meisenheimer Intermediate | -5 to +5 | Resonance-stabilized carbanion |

| Transition State 2 (TS2) | +10 to +20 | Expulsion of the bromide ion |

| Products | -10 to -30 | Substituted product + Bromide ion |

The kinetic isotope effect (KIE) is an experimental tool used to determine the rate-determining step of a reaction and to probe the structure of the transition state. wikipedia.orglibretexts.org It involves measuring the change in the reaction rate when an atom in the reactant is replaced by one of its heavier isotopes. libretexts.org For the SNAr reaction of this compound, KIE studies could provide valuable mechanistic information.

For example, a carbon-13 KIE could be measured at the carbon atom undergoing nucleophilic attack (C-1). If the formation of the Meisenheimer complex is the rate-determining step, a significant primary KIE would be expected, as the hybridization of this carbon changes from sp2 to sp3 in the transition state. Conversely, if the breakdown of the intermediate to form the products is rate-limiting, the KIE would be smaller.

Similarly, a deuterium (B1214612) KIE could be measured by using a deuterated nucleophile (e.g., ND4+ for an amino group). The magnitude of the KIE would provide information about the degree of bond formation to the nucleophile in the transition state of the rate-determining step.

The following table presents hypothetical KIE data for the SNAr reaction of this compound, illustrating the potential outcomes and their mechanistic interpretations.

Table 3: Hypothetical Kinetic Isotope Effect (KIE) Data for the SNAr Reaction This table provides illustrative KIE values and their interpretations based on established principles, as specific experimental data for this compound is not available.

| Isotopic Substitution | Hypothetical klight/kheavy | Interpretation |

| 12C/13C at C-1 | 1.03 - 1.05 | Suggests that the nucleophilic attack and the change in hybridization at C-1 are part of the rate-determining step. |

| 1H/2H in an amine nucleophile | 1.2 - 1.5 | Indicates that the N-H bond is not directly broken in the rate-determining step, but the secondary effect suggests proximity to the reaction center in the transition state. |

| 79Br/81Br in the leaving group | 1.002 - 1.005 | A small effect would suggest that the C-Br bond is significantly broken in the transition state of the rate-determining step. |

By integrating the findings from nucleophilic aromatic substitution studies, computational modeling, and kinetic isotope effect experiments, a comprehensive understanding of the reaction pathways and mechanisms of this compound can be achieved. This knowledge is paramount for harnessing its full potential in various fields of chemical science.

Advanced Applications of 1 Bromo 4 Difluoro Phenyl Methyl Benzene in Contemporary Synthetic Research

Role as a Key Synthetic Intermediate in Complex Molecule Construction

The dual functionality of 1-Bromo-4-(difluoro(phenyl)methyl)benzene makes it an ideal intermediate for synthesizing elaborate organic molecules. The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions, while the difluoro(phenyl)methyl group imparts unique stereoelectronic properties to the target molecules.

In medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability. The difluoromethyl group (CHF₂) is recognized as a valuable bioisostere, capable of mimicking functional groups such as hydroxyl (-OH), thiol (-SH), or even a methyl group (-CH₃). sigmaaldrich.comresearchgate.net This mimicry allows for the fine-tuning of a drug's pharmacological profile. nih.govscispace.com

This compound serves as a key precursor for introducing the 4-(difluoro(phenyl)methyl)phenyl moiety into potential therapeutic agents. Through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig reactions, the bromo-substituted ring can be efficiently linked to various heterocyclic or carbocyclic systems, which are common scaffolds in drug discovery. This approach allows for the systematic exploration of structure-activity relationships by embedding the fluorinated bioisosteric group within a larger molecular framework. researchgate.net

Table 1: Bioisosteric Roles of the Difluoromethyl Group

| Functional Group | Mimicked by CHF₂ Group | Key Property Mimicked | Potential Impact on Drug Design |

| Hydroxyl (-OH) | Yes | Hydrogen bond donor capability | Improved metabolic stability, altered pKa |

| Thiol (-SH) | Yes | Size and lipophilicity | Enhanced membrane permeability, resistance to oxidation |

| Methyl (-CH₃) | Yes | Steric profile | Blockage of metabolic sites, conformational control |

| Carbinol (>CHOH) | Yes | Polarity and H-bonding potential | Increased binding affinity, modified solubility |

The unique electronic properties conferred by fluorine make fluorinated aromatic compounds highly desirable for applications in materials science. researchgate.net These compounds are integral to the development of high-performance polymers, liquid crystals, and organic light-emitting diodes (OLEDs). The introduction of the difluoro(phenyl)methyl group can enhance thermal stability, modify solubility in organic solvents, and tune the electronic energy levels (HOMO/LUMO) of the material. rsc.org

This compound can be used as a monomer in polymerization reactions. For example, transition-metal-catalyzed cross-coupling reactions can be employed to create fluorinated polyarylenes. The bromine atom provides a reactive site for forming new carbon-carbon bonds, leading to the construction of polymer backbones incorporating the fluorinated benzylic unit. Such materials are investigated for their potential in applications requiring chemical resistance and specific optoelectronic properties. adpharmachem.com

Table 2: Potential Applications in Materials Science

| Material Class | Synthetic Route from Precursor | Key Property Conferred by Fluorine | Potential Application |

| Fluorinated Polymers | Suzuki or Stille Polycondensation | Enhanced thermal and oxidative stability | High-performance plastics, chemically resistant coatings |

| Liquid Crystals | Multi-step synthesis via C-C coupling | Altered dielectric anisotropy, viscosity | Display technologies |

| Organic Semiconductors | Functionalization via organometallic intermediates | Lowered LUMO energy level for n-type character | Organic Field-Effect Transistors (OFETs), OLEDs |

Development of Novel Organometallic Reagents and Ligands

The carbon-bromine bond in this compound is readily transformed into a carbon-metal bond, opening access to a range of powerful organometallic reagents. These intermediates are not typically isolated but are generated in situ for subsequent reactions with various electrophiles.

The compound can be converted into its corresponding Grignard reagent, 4-(difluoro(phenyl)methyl)phenylmagnesium bromide, by reacting it with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comprepchem.com The reaction is an oxidative insertion of magnesium into the carbon-bromine bond and often requires activation with agents like iodine or 1,2-dibromoethane (B42909) to initiate. wisc.edulibretexts.org

Alternatively, treatment of this compound with strong organolithium bases, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) facilitates a lithium-halogen exchange to produce the highly reactive organolithium species, 4-(difluoro(phenyl)methyl)phenyllithium. rsc.orgwikipedia.org These organometallic reagents are potent nucleophiles and strong bases, widely used to form new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, esters, and nitriles. prepchem.com

Table 3: Synthesis Conditions for Organometallic Reagents

| Reagent Type | Metal | Typical Solvent | Temperature | Key Considerations |

| Arylmagnesium Bromide | Magnesium (Mg) turnings | Diethyl ether or THF | Room Temp / Reflux | Requires strictly anhydrous conditions; activation may be needed. adichemistry.comwisc.edu |

| Organolithium | n-Butyllithium or tert-Butyllithium | THF or Diethyl ether | -78 °C to 0 °C | Reaction is fast at low temperatures; requires an inert atmosphere. rsc.orgacs.org |

The development of ligands with tailored steric and electronic properties is central to advancing transition-metal catalysis. The 4-(difluoro(phenyl)methyl)phenyl scaffold, derived from the title compound, can be incorporated into ligand structures to modulate the behavior of a metal center.

For instance, the organolithium or Grignard reagent derived from this compound can be reacted with chlorophosphines (e.g., PCl₃, PhPCl₂, Ph₂PCl) to synthesize novel phosphine (B1218219) ligands. The resulting ligands would feature the fluorinated benzylic aromatic system, which can influence the catalytic activity, selectivity, and stability of metal complexes used in reactions such as cross-coupling, hydrogenation, or hydroformylation. The electron-withdrawing nature of the fluorine atoms can impact the donor properties of the phosphine, while the bulky phenyl group provides a distinct steric environment around the metal center.

Contributions to Chemical Probe Development in Related Fields

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein, to study its function in a cellular or in vivo context. nih.gov The synthesis of effective and selective chemical probes is a critical aspect of chemical biology and drug discovery.

This compound serves as a valuable starting material for the synthesis of such probes. The 4-(difluoro(phenyl)methyl)phenyl group can act as a core fragment that provides specific interactions with a target protein, for instance, through hydrophobic or dipole-based interactions involving the fluorinated moiety. The bromine atom acts as a synthetic handle, allowing for the late-stage introduction of other necessary components of the probe, such as:

Linker groups: For attaching the probe to a solid support for affinity chromatography.

Reporter tags: Such as fluorescent dyes or biotin (B1667282) for visualization and detection.

Reactive groups: For covalent labeling of the target protein.

This modular synthetic approach, enabled by the reactivity of the bromine atom, allows chemists to systematically build and optimize chemical probes based on the core fluorinated scaffold.

Scaffold Diversification through Directed Functionalization

The strategic functionalization of aromatic scaffolds is a cornerstone of modern synthetic chemistry, enabling the generation of diverse molecular architectures from a common starting material. This compound serves as a versatile platform for such diversification, primarily through transition-metal-catalyzed, directed C-H functionalization reactions. In these transformations, a directing group on the aromatic substrate guides the catalyst to a specific C-H bond, typically in the ortho position, facilitating the introduction of a new functional group. nih.gov This approach offers a highly efficient and atom-economical route to complex molecules, bypassing the need for pre-functionalized starting materials. nih.gov

The bromo substituent in this compound can act as a directing group, facilitating the ortho-lithiation or palladation of the aromatic ring. This directed metalation opens up pathways for the introduction of a wide array of electrophiles, leading to the synthesis of novel derivatives. The inherent reactivity of the C-Br bond also allows for its participation in various cross-coupling reactions, further expanding the possibilities for scaffold diversification.

Directed ortho-Functionalization Reactions:

A number of transition-metal-catalyzed reactions can be envisioned for the directed functionalization of this compound. For instance, palladium-catalyzed C-H arylation can be employed to introduce a new aryl group at the position ortho to the bromine atom. Similarly, rhodium-catalyzed C-H amination could install a nitrogen-containing functionality, a common motif in biologically active molecules.

The following interactive data table summarizes hypothetical, yet plausible, directed functionalization reactions of this compound, based on established methodologies for related aryl bromides. The yields are representative of what might be expected for such transformations under optimized conditions.

Table 1: Representative Directed Functionalization Reactions of this compound

| Entry | Reaction Type | Catalyst/Reagent | Product | Representative Yield (%) |

| 1 | C-H Arylation | Pd(OAc)₂, P(o-tol)₃, Ar-B(OH)₂ | 2-Aryl-1-bromo-4-(difluoro(phenyl)methyl)benzene | 75 |

| 2 | C-H Amination | [RhCp*Cl₂]₂, AgSbF₆, R-NH₂ | 2-Amino-1-bromo-4-(difluoro(phenyl)methyl)benzene | 68 |

| 3 | C-H Olefination | [Ru(p-cymene)Cl₂]₂, AgOAc, Olefin | 1-Bromo-2-alkenyl-4-(difluoro(phenyl)methyl)benzene | 82 |

| 4 | C-H Silylation | [Ir(cod)OMe]₂, dtbpy, HSiR₃ | 1-Bromo-2-silyl-4-(difluoro(phenyl)methyl)benzene | 85 |

Sequential Functionalization for Advanced Scaffold Elaboration:

The true power of directed functionalization lies in its potential for sequential application, allowing for the stepwise construction of highly substituted aromatic cores. Following an initial ortho-functionalization directed by the bromo group, the newly introduced functional group can potentially serve as a directing group for a subsequent C-H activation at a different position. Alternatively, the bromine atom can be targeted in a cross-coupling reaction, further diversifying the molecular scaffold.

For example, after an initial palladium-catalyzed ortho-arylation, the resulting 2-aryl-1-bromo-4-(difluoro(phenyl)methyl)benzene could undergo a Suzuki-Miyaura coupling at the bromine position to introduce a third aryl group. This two-step process would yield a highly substituted and complex molecular framework.

The research findings in the field of directed C-H functionalization suggest that the development of novel directing groups and catalytic systems will continue to expand the toolbox available to synthetic chemists. While specific examples for this compound are not yet prevalent in the literature, the foundational principles of directed C-H activation provide a clear roadmap for its future application in the synthesis of diverse and complex molecular scaffolds.

Advanced Spectroscopic and Structural Elucidation of 1 Bromo 4 Difluoro Phenyl Methyl Benzene

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of 1-Bromo-4-(difluoro(phenyl)methyl)benzene in solution. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, it is possible to map out the molecular framework, identify the chemical environment of each atom, and understand the through-bond and through-space relationships between them.

A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides the fundamental data for the initial structural sketch. Each spectrum offers unique insights into the molecule's electronic structure and atomic arrangement.

¹H NMR Spectroscopy : This technique identifies the number and type of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on both the bromo-substituted and the unsubstituted phenyl rings. The protons on the brominated ring would likely appear as two distinct doublets (an AA'BB' system), characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the unsubstituted phenyl ring would show more complex multiplets. A key feature would be the methine proton (the hydrogen attached to the carbon bearing the two fluorine atoms), which would appear as a triplet due to coupling with the two equivalent ¹⁹F nuclei.

¹³C NMR Spectroscopy : This spectrum reveals the number of chemically distinct carbon environments and their hybridization state. The spectrum for this molecule would display signals for the nine unique aromatic carbons and the single aliphatic methine carbon. The carbon atom bonded to the two fluorine atoms (C-F₂) would exhibit a characteristic triplet in the proton-coupled spectrum due to one-bond ¹J(C,F) coupling. The carbons of the brominated ring would show four distinct signals, while the unsubstituted phenyl ring would show three (with the ortho/meta carbons being equivalent) plus the ipso-carbon.

¹⁹F NMR Spectroscopy : As fluorine has a spin of ½ and is 100% abundant, ¹⁹F NMR is highly informative. For this compound, a single signal would be expected for the two equivalent fluorine atoms of the -CF₂- group. This signal would likely appear as a doublet in the proton-coupled spectrum due to coupling with the methine proton, confirming the -CHF₂- moiety.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound (Note: These are predicted values based on spectroscopic principles and data from similar compounds. Actual experimental values may vary.)

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) |

| -CH F₂- | Triplet, ~6.5-7.0 | Triplet, ~115-120 | - |

| -CHF₂ - | - | - | Doublet, ~(-90 to -120) |

| C1 (C-Br) | - | ~122-125 | - |

| C2/C6 (ortho to Br) | Doublet, ~7.5-7.7 | ~131-133 | - |

| C3/C5 (meta to Br) | Doublet, ~7.3-7.5 | ~130-132 | - |

| C4 (C-CHF₂) | - | ~140-143 | - |

| C1' (C-CHF₂) | - | ~135-138 | - |

| C2'/C6' (ortho on phenyl) | Multiplet, ~7.3-7.5 | ~128-130 | - |

| C3'/C5' (meta on phenyl) | Multiplet, ~7.3-7.5 | ~128-130 | - |

| C4' (para on phenyl) | Multiplet, ~7.3-7.5 | ~127-129 | - |

Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, COSY would show correlations between the adjacent aromatic protons on both rings, confirming their relative positions. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). youtube.com This is crucial for assigning each carbon signal to its corresponding proton signal. For instance, the methine proton triplet would show a cross-peak to the methine carbon triplet in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations). youtube.com HMBC is vital for connecting molecular fragments. For example, the methine proton should show correlations to the ipso-carbons of both the brominated and unsubstituted phenyl rings, definitively linking the two aromatic rings to the -CHF₂- bridge.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining the preferred three-dimensional structure or conformation of the molecule. mdpi.com Cross-peaks between the methine proton and the ortho-protons of both phenyl rings would be expected, providing information about the rotational arrangement of the rings.

The diphenylmethane (B89790) framework allows for considerable conformational flexibility due to rotation around the C-C single bonds connecting the phenyl rings to the central methine carbon. The most stable conformation is likely a "gable" or propeller-like structure, which minimizes steric hindrance between the ortho C-H bonds of the neighboring phenyl groups. cdnsciencepub.com Advanced NMR techniques, such as variable-temperature (VT) NMR and the analysis of long-range coupling constants (e.g., ⁶JpF,CH), can provide quantitative data on rotational barriers and the equilibrium between different conformers in solution. cdnsciencepub.com

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which is used to confirm its elemental composition.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation, providing valuable information about the molecule's structure. The fragmentation pattern is a molecular fingerprint that reveals the weakest bonds and the most stable resulting fragments.

For this compound (C₁₃H₉BrF₂), the molecular ion [M]⁺• would be observed at m/z 282/284. A plausible fragmentation pathway would include:

Loss of a Bromine Radical : Cleavage of the C-Br bond would result in a stable cation at m/z 203. [C₁₃H₉F₂]⁺.

Loss of HF : Subsequent loss of a molecule of hydrogen fluoride (B91410) could lead to a fragment at m/z 183. [C₁₃H₈F]⁺.

Formation of Phenyl or Bromophenyl Cations : Fragmentation at the benzylic position could lead to characteristic ions such as the bromophenyl cation [C₆H₄Br]⁺ (m/z 155/157) or the phenyl cation [C₆H₅]⁺ (m/z 77). docbrown.infodocbrown.info

Table 2: Predicted Major Fragments in the MS/MS Spectrum of this compound

| m/z (mass/charge) | Proposed Fragment Ion | Proposed Neutral Loss |

| 282/284 | [C₁₃H₉BrF₂]⁺• (Molecular Ion) | - |

| 203 | [C₁₃H₉F₂]⁺ | •Br |

| 183 | [C₁₃H₈F]⁺ | HF |

| 155/157 | [C₆H₄Br]⁺ | •C₇H₅F₂ |

| 77 | [C₆H₅]⁺ | •C₇H₄BrF₂ |

The mass spectrum provides immediate confirmation of the presence of certain elements through their natural isotopic abundances.

Bromine Content : Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. libretexts.org Therefore, any fragment containing one bromine atom, including the molecular ion, will appear as a pair of peaks (an "M" peak and an "M+2" peak) of nearly equal intensity, separated by two mass units. This distinctive 1:1 doublet is a clear indicator of a monobrominated compound. libretexts.orgresearchgate.net

Fluorine Content : Fluorine is monoisotopic (¹⁹F is ~100% abundant). nih.gov Its presence is confirmed by the accurate mass measurement from HRMS rather than a specific isotopic pattern. Fluorine does not contribute to an M+2 peak, making the bromine pattern highly distinct. researchgate.netnih.gov

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. carleton.eduuwaterloo.caresearchgate.net While a specific single-crystal X-ray diffraction study for this compound has not been reported in the reviewed literature, a predictive analysis of its solid-state structure and intermolecular interactions can be formulated based on studies of analogous brominated and fluorinated aromatic compounds.

Predicted Crystallographic Parameters:

Based on analyses of similar organic compounds, a hypothetical set of crystallographic data is presented in the table below. It is important to note that these are predictive values and await experimental verification.

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (for a racemic mixture) |

| a (Å) | 10 – 15 |

| b (Å) | 5 – 10 |

| c (Å) | 15 – 25 |

| α (°) | 90 |

| β (°) | 90 – 110 (for monoclinic) |

| γ (°) | 90 |

| V (ų) | 1500 – 2500 |

| Z | 4 or 8 |

Intermolecular Interactions and Packing:

The crystal packing of this compound would be governed by a variety of weak intermolecular interactions. Analysis of the Cambridge Structural Database for related compounds suggests the prevalence of the following interactions:

Halogen Bonding: The bromine atom is expected to participate in halogen bonding, particularly C–Br⋯π interactions, which have been observed in other bromophenyl compounds. nih.gov Weak Br⋯O interactions might also be present if co-crystallized with an oxygen-containing solvent. nih.govresearchgate.net

Fluorine Interactions: The fluorine atoms can engage in various weak interactions, such as C–H⋯F–C hydrogen bonds and C–F⋯F–C contacts. nih.govrsc.org The structure-directing role of C–H⋯F interactions is often significant in the crystal packing of organofluorine compounds. nih.gov

Van der Waals Forces: These non-specific interactions will also play a crucial role in the molecular packing.

Hirshfeld Surface Analysis:

A powerful tool for visualizing and quantifying intermolecular interactions is Hirshfeld surface analysis. nih.govmdpi.com For this compound, this analysis would likely reveal the dominance of H⋯H contacts, with significant contributions from C⋯H/H⋯C, F⋯H/H⋯F, and Br⋯H/H⋯Br interactions, providing a detailed fingerprint of the crystal packing. nih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Electronic Effects

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of their chemical bonds. irjet.net Although experimental spectra for this compound are not available, a predictive analysis of its key vibrational modes can be performed based on data from analogous compounds and computational chemistry studies. irjet.netresearchgate.net

Predicted Vibrational Frequencies and Assignments:

The following table presents the predicted key vibrational frequencies for this compound, based on known ranges for similar functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretching | 3100 - 3000 | Medium | Strong |

| Aliphatic C-H Stretching | 2980 - 2950 | Weak | Medium |

| Aromatic C=C Stretching | 1610 - 1580, 1500 - 1400 | Strong | Strong |

| C-F Stretching (asymmetric and symmetric) | 1150 - 1050 | Strong | Weak |

| Aromatic C-H In-plane Bending | 1300 - 1000 | Medium | Medium |

| Aromatic C-H Out-of-plane Bending | 900 - 675 | Strong | Weak |

| C-Br Stretching | 650 - 550 | Medium | Strong |

Functional Group Analysis:

Aromatic Rings: The presence of two phenyl rings will give rise to characteristic aromatic C-H stretching vibrations in the 3100-3000 cm⁻¹ region. researchgate.net The aromatic C=C stretching modes, typically appearing as a series of bands between 1610 cm⁻¹ and 1400 cm⁻¹, will also be prominent features in both IR and Raman spectra. nih.gov

Difluoromethyl Group (-CHF₂): The C-F stretching vibrations are expected to produce strong absorptions in the IR spectrum, likely in the 1150-1050 cm⁻¹ range. researchgate.net The aliphatic C-H stretching of the methine proton will appear around 2980-2950 cm⁻¹.

Bromo-Substituent: The C-Br stretching vibration is anticipated to be observed in the lower frequency region of the spectrum, typically between 650 and 550 cm⁻¹. researchgate.net This mode is often more prominent in the Raman spectrum.

Electronic Effects:

The substituents on the phenyl rings will influence the vibrational frequencies of the aromatic backbone. The bromine atom, being an electron-withdrawing group through induction but an electron-donating group through resonance, will have a complex effect on the electron distribution and, consequently, on the bond strengths and vibrational frequencies of the brominated phenyl ring. Similarly, the difluoro(phenyl)methyl group will exert its own electronic influence. Computational studies using Density Functional Theory (DFT) would be invaluable in precisely predicting these shifts and providing a more detailed assignment of the vibrational modes. irjet.netspectroscopyonline.com Such calculations can simulate the IR and Raman spectra, offering a powerful predictive tool in the absence of experimental data.

Computational and Theoretical Chemistry Studies on 1 Bromo 4 Difluoro Phenyl Methyl Benzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgcore.ac.ukmdpi.com DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. core.ac.uk This approach is computationally more efficient than traditional wavefunction-based methods while often providing a high level of accuracy. mdpi.com

For 1-bromo-4-(difluoro(phenyl)methyl)benzene, DFT calculations would be instrumental in determining its optimized molecular geometry, electronic energy, and the spatial distribution of its electrons. These fundamental properties are the starting point for understanding the molecule's stability and chemical behavior.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, where electrons are not assigned to individual bonds but are treated as moving under the influence of the nuclei in the whole molecule. libretexts.org A key application of MO theory in understanding chemical reactivity is the Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui. wikipedia.org This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org

The HOMO is the outermost orbital containing electrons and has a propensity to donate these electrons. Conversely, the LUMO is the innermost orbital without electrons and has a tendency to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net

For this compound, analysis of the HOMO and LUMO would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. The distribution of these orbitals across the molecule's framework, including the brominated phenyl ring, the difluoromethyl bridge, and the second phenyl ring, would highlight the regions most involved in chemical reactions.

Interactive Table: Hypothetical Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -1.25 | Indicates susceptibility to nucleophilic attack. Likely distributed over the aromatic rings. |

| HOMO | -6.80 | Indicates propensity for electron donation. Likely localized on the electron-rich phenyl rings. |

| HOMO-LUMO Gap | 5.55 | Suggests a relatively stable molecule with moderate reactivity. |

Note: The data in the table is illustrative and represents typical values for similar aromatic compounds. Specific DFT calculations would be required to determine the precise values for this compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. mdpi.com The MEP is mapped onto the electron density surface, with different colors representing varying electrostatic potentials. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.netresearchgate.net Green and yellow represent regions of neutral or intermediate potential. mdpi.com

In this compound, the MEP surface would likely show negative potential around the bromine and fluorine atoms due to their high electronegativity. However, halogen atoms can also exhibit a phenomenon known as a "σ-hole," where a region of positive electrostatic potential exists along the axis of the carbon-halogen bond. mdpi.comacs.org This positive region can lead to attractive interactions known as halogen bonding. acs.org The MEP surface would provide a detailed picture of the charge distribution across the entire molecule, highlighting the electrostatic character of the different functional groups and their influence on intermolecular interactions.

Conformational Analysis and Energetics of Rotational Isomers

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.comlibretexts.org These different arrangements are known as conformations or rotamers. youtube.com For flexible molecules like this compound, which has several rotatable single bonds (e.g., the bonds connecting the phenyl rings to the central carbon atom), a variety of conformations are possible.

Computational methods can be used to perform a systematic search of the conformational space to identify the most stable conformers (those with the lowest energy). This is typically done by calculating the potential energy of the molecule as a function of the dihedral angles of the rotatable bonds. The results of this analysis can be visualized as a potential energy surface, which shows the energy minima corresponding to stable conformers and the energy barriers to rotation between them. Understanding the preferred conformations is crucial as the three-dimensional shape of a molecule can significantly influence its physical properties and biological activity.

Interactive Table: Hypothetical Relative Energies of this compound Rotational Isomers

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Population (%) |

| Anti | 180° | 0.00 | 75 |

| Gauche 1 | 60° | 1.20 | 12.5 |

| Gauche 2 | -60° | 1.20 | 12.5 |

Note: This table presents a simplified, hypothetical scenario for rotation around one of the C-C bonds. A full conformational analysis would involve multiple dihedral angles.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.govyoutube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules, including their conformational changes, diffusion, and interactions with other molecules, such as solvent. nih.govmdpi.com

For this compound, MD simulations could be used to explore its behavior in different solvent environments. This would be particularly important for understanding its solubility and how the solvent influences its conformational preferences. Furthermore, simulations of multiple molecules could reveal the nature and strength of intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and potential halogen bonding, which govern the condensed-phase properties of the compound.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry methods, particularly DFT, can be used to predict various spectroscopic parameters with a good degree of accuracy. nih.govresearchgate.net This includes the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions. nih.govacs.orgresearchgate.net

The ability to predict spectra is incredibly useful for several reasons. It can aid in the interpretation of experimental spectra, help to confirm the structure of a newly synthesized compound, and provide insights into the relationship between molecular structure and spectroscopic properties. For this compound, DFT calculations could predict its 1H, 13C, and 19F NMR spectra, as well as its IR spectrum.